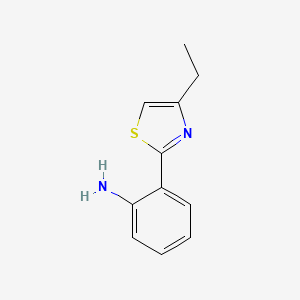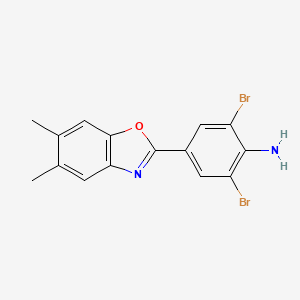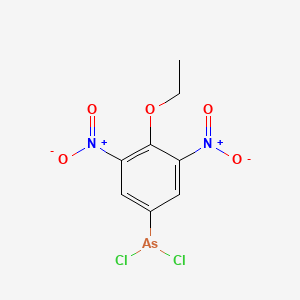
Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- typically involves the reaction of 4-ethoxy-3,5-dinitrophenylamine with arsenic trichloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentachloride derivatives under strong oxidizing conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Arsine, dichloro(4-ethoxy-3,5-dinitrophenyl)- can be compared with other similar compounds, such as:
Arsine, dichloro(4-nitrophenyl)-: This compound lacks the ethoxy group and has different chemical properties and reactivity.
Arsine, dichloro(4-methoxy-3,5-dinitrophenyl)-: The presence of a methoxy group instead of an ethoxy group results in different physical and chemical properties.
Arsine, dichloro(4-ethoxyphenyl)-:
Properties
CAS No. |
64049-19-0 |
|---|---|
Molecular Formula |
C8H7AsCl2N2O5 |
Molecular Weight |
356.98 g/mol |
IUPAC Name |
dichloro-(4-ethoxy-3,5-dinitrophenyl)arsane |
InChI |
InChI=1S/C8H7AsCl2N2O5/c1-2-18-8-6(12(14)15)3-5(9(10)11)4-7(8)13(16)17/h3-4H,2H2,1H3 |
InChI Key |
FMWWEHJKVHSQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1[N+](=O)[O-])[As](Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


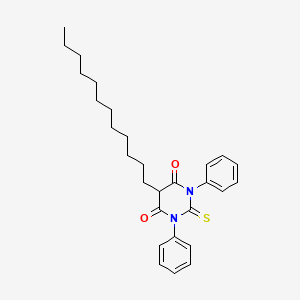
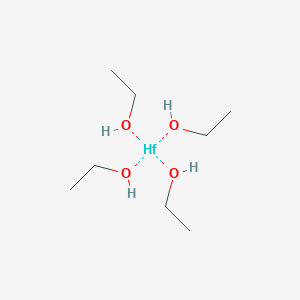
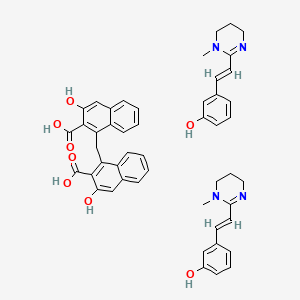

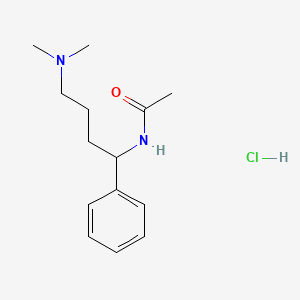
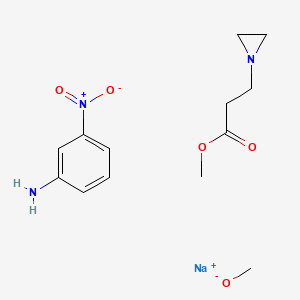
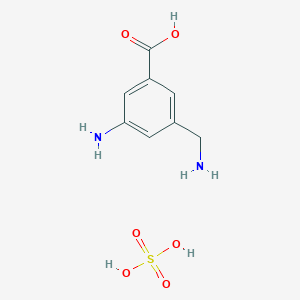
![(5S,6S)-5-Acetoxy-5,6-dihydro-4,6-dimethoxy-6-[(E)-2-phenylethenyl]-2H-pyran-2-one](/img/structure/B13792193.png)
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)

